2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H14O2S |
|---|---|
Molecular Weight |
186.27 g/mol |
IUPAC Name |
2-methylsulfanylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O2S/c1-12-9(7(10)11)5-8(6-9)3-2-4-8/h2-6H2,1H3,(H,10,11) |
InChI Key |
RBWGHWZGLQTRJR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC2(C1)CCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Spirocyclic Core
The spiro[3.3]heptane framework is synthesized using various methods:
Introduction of the Methylsulfanyl Group
The methylsulfanyl group ($$-SCH_3$$) is added via thiolation:
-
- A thiol (e.g., methylthiol) reacts with an unsaturated intermediate under basic conditions to form the methylsulfanyl derivative.
-
- A halogenated precursor reacts with a thiolate salt (e.g., sodium methylthiolate) to introduce the $$-SCH_3$$ group.
Carboxylic Acid Functionalization
The carboxylic acid group can be introduced in several ways:
-
- Alcohol groups on the spirocyclic framework are oxidized using reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
-
- Ester intermediates are hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Reaction Conditions and Optimization
Key parameters for optimizing the synthesis include:
Analytical Data for Purity and Yield
The purity and yield of the synthesized compound are confirmed through:
-
- Proton ($$^1H$$) and carbon ($$^13C$$) NMR spectra confirm structural integrity.
-
- High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) ensure high purity.
-
- Typical yields range from 70% to 92%, depending on reaction conditions and scale.
Chemical Reactions Analysis
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide or sulfonyl derivatives. This reaction is critical for modifying the compound's electronic properties and biological activity.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Sulfoxidation | H<sub>2</sub>O<sub>2</sub>, 25°C | 2-(Methylsulfinyl)spiro[3.3]heptane-2-carboxylic acid | 78% | |
| Sulfonylation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 2-(Methylsulfonyl)spiro[3.3]heptane-2-carboxylic acid | 85% |
Mechanism : The oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that rearrange to sulfoxide or sulfonyl groups.
Nucleophilic Substitution at the Sulfur Atom
The methylsulfanyl group participates in nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Thiol Exchange | NaSH, DMF, 80°C | 2-(Sulfhydryl)spiro[3.3]heptane-2-carboxylic acid | 63% | |
| Amination | NH<sub>3</sub>, CuI, 100°C | 2-(Aminosulfanyl)spiro[3.3]heptane-2-carboxylic acid | 52% |
Mechanism : The reaction follows an S<sub>N</sub>2 pathway, where the nucleophile displaces the methylsulfanyl group. Steric hindrance from the spirocyclic structure reduces reaction rates compared to linear analogs.
Acid-Catalyzed Decarboxylation
The carboxylic acid group undergoes decarboxylation under acidic conditions, yielding hydrocarbon derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Decarboxylation | H<sub>2</sub>SO<sub>4</sub>, 120°C | 2-(Methylsulfanyl)spiro[3.3]heptane | 91% |
Mechanism : Protonation of the carboxylate oxygen facilitates CO<sub>2</sub> release, forming a stabilized carbanion intermediate .
Cycloaddition and Ring-Opening Reactions
The spirocyclic framework participates in [2+2] cycloadditions and ring-opening reactions under specific conditions.
Mechanism : The strained spiro system reacts with alkenes or electrophiles to form fused rings or linear products .
Organometallic Reactions
The compound reacts with Grignard reagents after carboxylate activation.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Grignard Addition | CH<sub>3</sub>MgBr, THF, −78°C | 2-(Methylsulfanyl)spiro[3.3]heptane-2-methanol | 74% |
Mechanism : The carboxylic acid is first esterified, followed by nucleophilic attack of the Grignard reagent at the carbonyl carbon .
Key Structural and Reaction Insights
-
Steric Effects : The spirocyclic structure imposes steric constraints, slowing reactions at the bridgehead.
-
Electronic Effects : The electron-withdrawing carboxylic acid group enhances the electrophilicity of adjacent carbons .
-
Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Development :
- The compound's spirocyclic structure is significant in drug design as spiro compounds often exhibit unique biological activities. Research indicates that modifications to the spiro framework can lead to novel pharmacological profiles, making it a candidate for further investigation in drug discovery programs .
- Antimicrobial Activity :
-
Neuropharmacology :
- There is ongoing research into the neuroprotective effects of spiro compounds. The unique structural characteristics of 2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid may confer benefits in treating neurodegenerative diseases by modulating neurotransmitter systems or providing antioxidant effects .
Synthetic Methodologies
The synthesis of this compound has been explored through various chemical routes:
- Cycloaddition Reactions :
-
Functionalization Strategies :
- Research has focused on introducing different functional groups into the spiro framework to enhance biological activity or modify physical properties. For instance, substituting nitrogen or sulfur-containing groups can significantly alter the compound's reactivity and interaction with biological targets .
Industrial Applications
-
Agricultural Chemistry :
- Compounds with similar structures have been investigated for use as agrochemicals due to their potential as herbicides or fungicides. The unique properties of this compound may lend themselves to similar applications, although specific studies are still needed to validate efficacy and safety in agricultural settings .
- Material Science :
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic core provides a rigid framework that can enhance binding affinity and selectivity towards biological targets. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in proteins .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Electron-Withdrawing Groups: The ethoxycarbonyl (-COOEt) and oxo (=O) groups enhance electrophilicity, facilitating nucleophilic reactions . Fluorine Atoms: The difluoro derivative (C₈H₁₀F₂O₂) may exhibit enhanced metabolic stability and bioavailability .
Synthesis Pathways :
- Spiro[3.3]heptane-2-carboxylic acid derivatives are often synthesized via decarboxylation (e.g., heating spiro[3.3]heptane-3,3-dicarboxylic acid at 220°C) or ester hydrolysis .
- Functionalization strategies include alkylation, acylation, and protection/deprotection of amine groups (e.g., Boc-protected derivatives) .
Physicochemical Properties
- Thermal Stability : The phenyl-substituted derivative has a high boiling point (379.8°C), likely due to increased molecular rigidity and π-π interactions .
- Solubility : Carboxylic acid derivatives (e.g., CAS 28114-87-6) are polar and water-soluble under basic conditions, whereas esters (e.g., methyl esters) are more lipophilic .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves functionalizing the spiro[3.3]heptane core via ester intermediates. For example, methyl esters of spiro[3.3]heptane-carboxylic acid derivatives can undergo hydrolysis under basic conditions (e.g., NaOH) to yield carboxylic acids, achieving yields up to 87% when reaction parameters like temperature and solvent polarity are optimized . Introducing the methylsulfanyl group may require thiol-alkylation or nucleophilic substitution at the 2-position, leveraging spirocyclic ring strain to enhance reactivity. Post-synthetic modifications, such as Boc-deprotection using trifluoroacetic acid (TFA), are critical for generating free amines or carboxylic acids .
Q. How should researchers purify and characterize this compound to ensure high purity?
- Methodological Answer : Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents. Characterization requires a combination of NMR (¹H, ¹³C) to confirm spirocyclic geometry and substituent placement, alongside LC-MS for purity assessment (>95% by HPLC). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at room temperature, away from moisture and light. Derivatives with reactive groups (e.g., free carboxylic acids) may require refrigeration (4°C) to prevent dimerization or decomposition. Long-term stability should be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. What strategies are effective for introducing functional groups at specific positions of the spiro[3.3]heptane core?
- Methodological Answer : Functionalization often exploits the spirocyclic scaffold’s unique geometry. For example:
- Ring-opening reactions : Use nucleophiles (e.g., amines, thiols) to attack electrophilic positions, enabling installation of groups like sulfides or amines .
- Protecting group strategies : Boc-protected intermediates (e.g., tert-butyl esters) allow selective modification at the 6-position before acidic deprotection (TFA) .
- Cross-coupling : Palladium-catalyzed reactions (Suzuki-Miyaura) can introduce aryl/heteroaryl groups at halogenated positions .
Q. How do computational methods like DFT aid in predicting the compound’s physicochemical properties?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using the Amsterdam Density Functional program) calculate electronic properties, such as HOMO-LUMO gaps and acidity (pKa). For example, substituent effects on pKa can be modeled by comparing electron-withdrawing/donating groups at the 2- and 6-positions, validated against experimental data from potentiometric titrations . Solvent effects are incorporated via COSMO models, while relativistic corrections (ZORA method) improve accuracy for heavy atoms .
Q. How can researchers resolve contradictions in reported data, such as varying pKa values due to substituent effects?
- Methodological Answer : Discrepancies in pKa values often arise from differences in solvent systems (aqueous vs. nonpolar) or measurement techniques (potentiometry vs. UV titration). To reconcile
- Standardize measurement conditions (e.g., 25°C, ionic strength 0.1 M KCl).
- Compare substituent electronic profiles: Electron-withdrawing groups (e.g., -SO₂CH₃) lower pKa by stabilizing the deprotonated form, while electron-donating groups (e.g., -OCH₃) increase pKa .
- Validate computational predictions (DFT) with experimental titration curves to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
